molecular formula C27H40O8 B144333 (2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol CAS No. 126371-03-7

(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol

Cat. No.: B144333
CAS No.: 126371-03-7
M. Wt: 492.6 g/mol
InChI Key: HZZZTVFRFUUOJG-BLXJKEPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C27H40O8 and its molecular weight is 492.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

126371-03-7

Molecular Formula

C27H40O8

Molecular Weight

492.6 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol

InChI

InChI=1S/C27H40O8/c1-5-6-7-10-34-26-24(32)23(31)25(33)27(14-28,35-26)17-12-20(29)22(21(30)13-17)19-11-16(4)8-9-18(19)15(2)3/h11-13,18-19,23-26,28-33H,2,5-10,14H2,1,3-4H3/t18-,19+,23-,24-,25+,26-,27+/m1/s1

InChI Key

HZZZTVFRFUUOJG-BLXJKEPASA-N

SMILES

CCCCCOC1C(C(C(C(O1)(CO)C2=CC(=C(C(=C2)O)C3C=C(CCC3C(=C)C)C)O)O)O)O

Isomeric SMILES

CCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@](O1)(CO)C2=CC(=C(C(=C2)O)[C@H]3C=C(CC[C@@H]3C(=C)C)C)O)O)O)O

Canonical SMILES

CCCCCOC1C(C(C(C(O1)(CO)C2=CC(=C(C(=C2)O)C3C=C(CCC3C(=C)C)C)O)O)O)O

Synonyms

5''-hydroxy-CBD glucoside
5''-hydroxycannabidiol glucoside

Origin of Product

United States

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